N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
Description
2-PHENOXY-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a phenoxy group, a thiophene ring, and an oxadiazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C17H16N4O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-[(2-phenoxyacetyl)amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O4S/c22-14(11-24-12-5-2-1-3-6-12)18-8-9-19-16(23)17-20-15(21-25-17)13-7-4-10-26-13/h1-7,10H,8-9,11H2,(H,18,22)(H,19,23) |
InChI Key |
FNCZQFSHZCMTKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXY-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-phenoxyacetic acid with ethylenediamine to form an amide intermediate. This intermediate is then reacted with 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-PHENOXY-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
2-PHENOXY-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-PHENOXY-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and oxadiazole derivatives, such as:
- 2-Phenoxy-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
Uniqueness
What sets 2-PHENOXY-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
